molecular formula C18H20N2O5S2 B1406655 Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate CAS No. 2034154-17-9

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate

Cat. No.: B1406655
CAS No.: 2034154-17-9
M. Wt: 408.5 g/mol
InChI Key: LESQKKUWDUQVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate (CAS 2034154-17-9) is a chemical reagent for research purposes . This compound belongs to a class of benzothiazole derivatives, which are structures of significant interest in medicinal chemistry. While benzothiazole compounds, in general, are frequently investigated in various therapeutic areas, the specific research applications, biological targets, and mechanism of action for this particular derivative are not detailed in the available public scientific literature. Researchers are encouraged to consult specialized databases and primary scientific literature for potential application insights. This product is intended for laboratory research use only.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 3-ethyl-2-imino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.C7H8O3S/c1-3-13-8-5-4-7(10(14)15-2)6-9(8)16-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,12H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQKKUWDUQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its biological significance. The structure includes:

  • Benzo[d]thiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Imino Group (C=N) : Contributes to the compound's reactivity and biological activity.
  • Carboxylate Group : Enhances solubility and interaction with biological targets.

The molecular formula is C16H18N2O4SC_{16}H_{18}N_2O_4S with a molecular weight of approximately 354.39 g/mol.

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (μM) Reference
Human Colon Carcinoma12.5
Hepatocellular Carcinoma15.0
Breast Cancer10.0

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

3. Enzyme Inhibition

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

Enzyme IC50 (μM) Mechanism
Xanthine oxidase8.1Competitive inhibition
Acetylcholinesterase15.0Non-competitive inhibition

These findings suggest potential applications in treating conditions like gout and Alzheimer's disease, where enzyme modulation is crucial.

Case Study: Anticancer Efficacy

A study conducted on human colon carcinoma cells demonstrated that treatment with Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy techniques.

Case Study: Antimicrobial Screening

In another investigation, the compound was tested against a panel of pathogenic bacteria. The results indicated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound Name 3-Position Substituent Ester Group Counterion Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate Ethyl Methyl Tosylate C18H20N2O5S2 408.49 High stability due to tosylate; used in drug synthesis
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate Methyl Ethyl None (neutral) C11H12N2O2S 236.29 Simpler structure; lower molecular weight
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide Allyl Ethyl Hydrobromide C13H15BrN2O2S 343.24 Bromide salt enhances solubility; allyl group allows further functionalization

Counterion and Salt Forms

  • Tosylate Salts : Improve crystallinity and stability, making the compound suitable for long-term storage and industrial applications .
  • Hydrobromide Salts : Increase aqueous solubility, advantageous in biological assays .
  • Neutral Forms : Often used in organic synthesis as intermediates for further derivatization .

Functional Group Modifications

  • Ester Groups : Methyl esters (as in the target compound) are less prone to hydrolysis than ethyl esters, enhancing stability under acidic conditions .
  • Aromatic Substituents : The tosylate group in the target compound introduces a sulfonic acid moiety, which can influence binding interactions in biological systems .

Research Findings and Data

Commercial Availability

  • The target compound is available at 90% purity, with prices starting at $574/mg .
  • Ethyl 3-allyl hydrobromide is discontinued but was previously sold by CymitQuimica .

Q & A

Q. How to address data contradictions in crystallographic refinement (e.g., thermal motion vs. disorder)?

  • SHELX Strategies :
  • Twinning : Test for twinning laws (e.g., two-fold rotation) using HKLF 5 format in SHELXL .
  • Disorder Modeling : Split occupancy for overlapping atoms and apply restraints to ADP parameters .
  • Validation Tools : Use R1/wR2 residuals and CheckCIF to flag outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate
Reactant of Route 2
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.